molecular formula C14H28O2 B15489822 2-Heptyl-2,5,5-trimethyl-1,3-dioxane CAS No. 6340-96-1

2-Heptyl-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B15489822
CAS No.: 6340-96-1
M. Wt: 228.37 g/mol
InChI Key: UZBYPWNLBMIQCC-UHFFFAOYSA-N
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Description

2-Heptyl-2,5,5-trimethyl-1,3-dioxane is a chemical compound belonging to the class of 1,3-dioxanes. These cyclic acetal structures are widely recognized in organic chemistry for their utility as protective groups for carbonyl functionalities (aldehydes and ketones) during multi-step synthesis . The 1,3-dioxane ring system is typically formed through an acid-catalyzed reaction between a carbonyl compound and a 1,3-diol, a reliable and well-established method in synthetic organic chemistry . Compounds based on the 1,3-dioxane scaffold serve as key intermediates and final products in various fields, including the pharmaceutical, fragrance, and polymer industries . Furthermore, certain 1,3-dioxane and 1,3-dioxolane derivatives have been identified in environmental studies and are investigated for their organoleptic properties, being trace odor-causing compounds in water sources . Other 1,3-dioxolane analogs have demonstrated significant biological activity in research settings, showing promising antibacterial and antifungal properties . The specific structure of 2-Heptyl-2,5,5-trimethyl-1,3-dioxane, featuring a long heptyl chain, suggests potential applications as a building block for amphiphilic molecules or in materials science, such as in the synthesis of dendrimers and other complex polymeric structures, analogous to other trimethyl-substituted 1,3-dioxane carboxylic acid derivatives . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

6340-96-1

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-heptyl-2,5,5-trimethyl-1,3-dioxane

InChI

InChI=1S/C14H28O2/c1-5-6-7-8-9-10-14(4)15-11-13(2,3)12-16-14/h5-12H2,1-4H3

InChI Key

UZBYPWNLBMIQCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(OCC(CO1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent type and position significantly influence molecular geometry, polarity, and reactivity. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
2-Heptyl-2,5,5-trimethyl-1,3-dioxane* 2-Heptyl, 2,5,5-trimethyl C₁₅H₃₀O₂ 254.40 g/mol Long hydrophobic heptyl chain
2-Ethyl-5,5-dimethyl-1,3-dioxane 2-Ethyl, 5,5-dimethyl C₈H₁₆O₂ 144.21 g/mol Shorter alkyl chain (ethyl)
2,5,5-Trimethyl-2-phenyl-1,3-dioxane 2-Phenyl, 2,5,5-trimethyl C₁₃H₁₈O₂ 206.28 g/mol Aromatic phenyl group
5,5-Dimethyl-2-phenyl-1,3-dioxane 2-Phenyl, 5,5-dimethyl C₁₂H₁₆O₂ 192.25 g/mol Reduced methyl substitution
2-Isopropyl-5,5-dimethyl-1,3-dioxane 2-Isopropyl, 5,5-dimethyl C₁₀H₂₀O₂ 172.26 g/mol Branched isopropyl group

*Hypothetical structure inferred from analogs.

Key Observations :

  • Hydrophobicity : The heptyl chain in the target compound likely enhances lipophilicity compared to ethyl () or phenyl () substituents, impacting solubility in organic solvents like chloroform or ethyl acetate .
  • Steric Effects : Bulky substituents (e.g., phenyl, isopropyl) may restrict ring flexibility, as seen in crystal structures of related compounds ().

Physicochemical Properties

Data from analogs suggest trends in physical properties:

Compound Density (g/mL) Boiling Point (°C) Solubility Refractive Index
2-Ethyl-5,5-dimethyl-1,3-dioxane 0.880 Not reported Miscible with hydrocarbons Not reported
2,5,5-Trimethyl-2-phenyl-1,3-dioxane Not reported Not reported Soluble in alcohols, esters ~1.48 (estimated)
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Not reported Not reported Water (moderate), DMSO (high) Not reported
  • Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, ) exhibit higher polarity and water solubility due to O–H⋯O hydrogen bonding .
  • Thermal Stability : Methyl and ethyl substituents enhance thermal stability compared to acetals with electron-withdrawing groups, as shown in copolymer studies ().

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Heptyl-2,5,5-trimethyl-1,3-dioxane, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acid-catalyzed cyclization of diols and ketones. For example, refluxing a mixture of 2,2-dimethyl-1,3-propanediol and a heptyl-substituted ketone in benzene with Amberlite IR-120 resin (acid catalyst) facilitates water removal via a Dean-Stark trap. Critical parameters include stoichiometric ratios (excess diol improves yield), reaction time (15+ hours), and solvent choice (non-polar solvents enhance cyclization efficiency). Post-synthesis purification involves vacuum distillation or recrystallization from heptane .
  • Data : Typical yields for analogous dioxanes range from 70–80% under optimized conditions .

Q. How is the structural integrity of 2-Heptyl-2,5,5-trimethyl-1,3-dioxane confirmed experimentally?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks:

  • ¹H NMR : Methyl groups (δ 0.7–1.3 ppm), dioxane ring protons (δ 3.5–4.0 ppm), and heptyl chain protons (δ 1.2–1.6 ppm) .
  • ¹³C NMR : Quaternary carbons in the dioxane ring (δ 95–105 ppm) and methyl carbons (δ 20–25 ppm).
    • Complementary techniques include infrared (IR) spectroscopy for C-O-C stretching (1050–1150 cm⁻¹) and mass spectrometry (MS) for molecular ion verification .

Q. What are the key physicochemical properties of 2-Heptyl-2,5,5-trimethyl-1,3-dioxane relevant to solvent selection?

  • Methodology : Determine logP (partition coefficient) via shake-flask experiments or computational tools (e.g., XlogP3). For analogous dioxanes, logP values range from 2.0–3.0, indicating moderate hydrophobicity . Polar surface area (PSA) calculations (≈18.5 Ų) suggest limited hydrogen-bonding capacity, making it suitable for non-polar reaction media .

Advanced Research Questions

Q. How does the heptyl substituent influence the steric and electronic environment of the dioxane ring in reactivity studies?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density and steric hindrance. Compare with smaller alkyl-substituted dioxanes (e.g., ethyl or isopropyl derivatives). The heptyl chain increases steric bulk, potentially slowing nucleophilic attacks at the dioxane oxygen atoms. Electron-donating effects from alkyl groups stabilize the ring, as shown in Hammett studies of related compounds .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar dioxanes?

  • Methodology : Conduct structure-activity relationship (SAR) studies with systematic variations (e.g., alkyl chain length, substituent position). For example:

  • Antioxidant assays : Compare radical scavenging (DPPH assay) of 2-Heptyl-2,5,5-trimethyl-1,3-dioxane with shorter-chain analogs. Longer chains may enhance lipid solubility but reduce polar interactions .
  • Anti-inflammatory tests : Use COX-2 inhibition assays; steric effects from the heptyl group could alter binding affinity compared to trimethyl derivatives .

Q. Can 2-Heptyl-2,5,5-trimethyl-1,3-dioxane serve as a chiral auxiliary in asymmetric synthesis?

  • Methodology : Evaluate enantioselectivity in model reactions (e.g., aldol condensations). The rigid dioxane ring may impose steric control, while the heptyl chain could stabilize transition states via hydrophobic interactions. Chiral chromatography or NMR with chiral shift reagents can assess enantiomeric excess (ee) .

Methodological Challenges & Data Gaps

Q. How are by-products from incomplete cyclization or side reactions identified and mitigated during synthesis?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) to detect intermediates (e.g., unreacted diols or linear ethers). Optimize reaction time and catalyst loading to minimize by-products. For example, Amberlite IR-120 at 5 wt% reduces oligomer formation .

Q. What computational tools predict the compound’s behavior in complex mixtures (e.g., polymer matrices or lipid bilayers)?

  • Methodology : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM or OPLS-AA) model diffusion coefficients and partition coefficients. For lipid bilayer studies, simulate insertion energy using umbrella sampling .

Tables

Table 1 : Comparative Physicochemical Properties of Dioxane Derivatives

CompoundlogPPSA (Ų)Melting Point (°C)Reference
2-Heptyl-2,5,5-trimethyl-1,3-dioxane*~2.818.5<25 (liquid)Extrapolated
5,5-Dimethyl-2-isopropyl-1,3-dioxane2.0418.5N/A
2-Carboxy-2,5,5-trimethyl-1,3-dioxane1.537.3115–116

*Predicted values based on structural analogs.

Table 2 : Synthetic Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Diol/Ketone Molar Ratio1.5:1 (excess diol)↑ Cyclization
Catalyst Loading (Amberlite)5–10 wt%↑ Rate, ↓ By-products
SolventBenzene or toluene↑ Water removal

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